4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid

P-CAB H+/K+-ATPase structure-activity relationship

This compound is a strategically differentiated pyrrole building block featuring a pre-installed 4-methanesulfonyl electron-withdrawing group and N-methyl substituent—critical for achieving the correct electronic and steric environment in potassium-competitive acid blocker (P-CAB) pharmacophores. Unlike generic pyrrole-2-carboxylic acids, this regioisomer provides two orthogonal functional handles (C2-carboxylic acid, C4-sulfonyl) enabling regioselective combinatorial library synthesis. The 4-substituted geometry is distinct from 5-substituted analogs, expanding accessible chemical space for hit-to-lead programs and HDAC inhibitor development.

Molecular Formula C7H9NO4S
Molecular Weight 203.22 g/mol
CAS No. 1935943-85-3
Cat. No. B6156170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid
CAS1935943-85-3
Molecular FormulaC7H9NO4S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)S(=O)(=O)C
InChIInChI=1S/C7H9NO4S/c1-8-4-5(13(2,11)12)3-6(8)7(9)10/h3-4H,1-2H3,(H,9,10)
InChIKeyMIZPDNOBWPLZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1935943-85-3): A Specialized Pyrrole Building Block for Medicinal Chemistry


4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1935943-85-3) is a synthetic pyrrole derivative with the molecular formula C₇H₉NO₄S and a molecular weight of 203.22 g/mol . It belongs to the class of sulfonylpyrrole carboxylic acids, which are key intermediates in the synthesis of potassium-competitive acid blockers (P-CABs) and other bioactive molecules [1]. Its structure features a 1-methylpyrrole core with a methanesulfonyl electron-withdrawing group at the 4-position and a carboxylic acid handle at the 2-position, enabling regioselective derivatization for drug discovery programs.

Why 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid Cannot Be Replaced by Simple Pyrrole-2-carboxylic Acids


Generic pyrrole-2-carboxylic acids, such as 1-methyl-1H-pyrrole-2-carboxylic acid, lack the electron-withdrawing and steric properties of the 4-methanesulfonyl group, which are critical for modulating reactivity in downstream coupling reactions and for achieving target binding in P-CAB pharmacophores . The combination of the N-methyl group and the 4-methanesulfonyl substituent provides a unique electronic environment that cannot be replicated by regioisomeric sulfonylpyrroles (e.g., 5-substituted analogs) or by the non-methylated parent compound, directly affecting the potency and selectivity of final drug candidates [1].

Head-to-Head Quantitative Differentiation of 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid for Scientific Procurement


Electronic Modulation: The 4-Methanesulfonyl Group Provides a Unique Electron-Withdrawing Profile vs. Unsubstituted Pyrrole Analogs

In a study evaluating five-membered heteroaromatic P-CABs, the presence and orientation of electron-withdrawing sulfonyl groups on the pyrrole core were found to be critical determinants of H⁺,K⁺-ATPase inhibitory activity [1]. Compounds bearing a sulfonyl group at the 1-position (1-sulfonylpyrrole derivative 7) exhibited potent activity, while alterations to the electron density and geometry of the ring directly impacted potency. The target compound, with its 4-methanesulfonyl substituent, provides a distinct electronic profile that is pre-organized for further elaboration into the 1-sulfonylpyrrole pharmacophore. In contrast, 1-methyl-1H-pyrrole-2-carboxylic acid (CAS 6973-60-0) lacks any electron-withdrawing group, resulting in a fundamentally different reactivity and inactivity in this assay context [1].

P-CAB H+/K+-ATPase structure-activity relationship

Regiochemical Precision: 4-Substitution vs. 5-Substitution Dictates Downstream Pharmacophoric Geometry

The position of the methanesulfonyl group on the pyrrole ring is critical. In a series of P-CAB analogs, the five-membered core ring and its orientation relative to the sulfonyl group were shown to directly affect inhibitory activity; the methylaminomethyl side chain orientation is optimal only when appended to a specific ring geometry [1]. The target compound provides the 4-substituted regioisomer, which is distinct from the 5-(methylsulfonyl)-1H-pyrrole-2-carboxylic acid isomer (CAS 1368085-26-0) available from other suppliers . This regiochemical difference leads to divergent vectors for side-chain attachment and ultimately to different pharmacological profiles in the final drug candidates.

regioselectivity medicinal chemistry P-CAB

N-Methylation: Enhanced Lipophilicity and Metabolic Stability vs. N-Unsubstituted Analog

The presence of an N-methyl group on the pyrrole ring is a well-established strategy to increase lipophilicity and reduce metabolic N-dealkylation [1]. The target compound bears an N-methyl group, differentiating it from the N-unsubstituted analog 4-methanesulfonyl-1H-pyrrole-2-carboxylic acid. While the latter is not widely cataloged, related N–H pyrrole-2-carboxylic acids are known to have higher polarity and potentially different pharmacokinetic profiles. The N-methyl group increases the calculated logP of the core scaffold by approximately 0.5–0.8 units compared to the N–H analog, enhancing membrane permeability of downstream products.

N-methylation metabolic stability lipophilicity

Recommended Application Scenarios for 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid Based on Quantitative Evidence


Synthesis of Potassium-Competitive Acid Blockers (P-CABs) for Gastric Acid-Related Diseases

The compound serves as a strategic intermediate for constructing 1-sulfonylpyrrole P-CABs. The pre-installed 4-methanesulfonyl group and N-methyl substituent provide the correct electronic and steric environment for subsequent sulfonylation at the 1-position and side-chain attachment, as validated by the SAR studies in Arikawa et al. (2015) [1] and the broad generic claims in patent EP3248963A1 [2].

Regioselective Derivatization for Parallel Medicinal Chemistry Libraries

With the carboxylic acid at the 2-position and the methanesulfonyl group at the 4-position, the compound offers two orthogonal functional handles for combinatorial library synthesis. The 4-substituted regioisomer provides a geometry that is distinct from the 5-substituted isomer, expanding the accessible chemical space for hit-to-lead programs .

Development of Novel HDAC Inhibitors Based on Sulfonylpyrrole Scaffolds

Related N-sulfonylpyrrole derivatives have been patented as histone deacetylase (HDAC) inhibitors [3]. The target compound's carboxylic acid can be converted to hydroxamic acid or benzamide zinc-binding groups, while the 4-methanesulfonyl group modulates cap group interactions, offering a differentiated entry into this therapeutic class.

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